Reveromycin A

Description

BenchChem offers high-quality Reveromycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reveromycin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

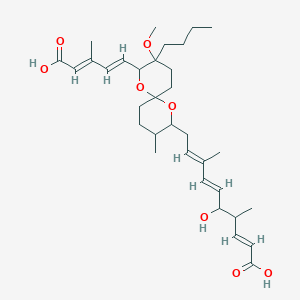

IUPAC Name |

(2E,6E,8E)-10-[3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-methoxy-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O8/c1-7-8-18-32(39-6)20-21-33(41-29(32)15-11-24(3)22-31(37)38)19-17-26(5)28(40-33)14-10-23(2)9-13-27(34)25(4)12-16-30(35)36/h9-13,15-16,22,25-29,34H,7-8,14,17-21H2,1-6H3,(H,35,36)(H,37,38)/b13-9+,15-11+,16-12+,23-10+,24-22+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGCQPMVAUVQRL-HQIJHNLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1(CCC2(CCC(C(O2)C/C=C(\C)/C=C/C(C(C)/C=C/C(=O)O)O)C)OC1/C=C/C(=C/C(=O)O)/C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decoding the Mechanism of Action of Reveromycin A on Isoleucyl-tRNA Synthetase: Structural Insights and Therapeutic Paradigms

Executive Summary

Reveromycin A (RM-A) is a polyketide natural product isolated from the soil actinomycete Streptomyces reveromyceticus[1]. Initially identified for its potent antiproliferative and antifungal properties, RM-A has emerged as a highly specific, small-molecule inhibitor of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS)[2]. Unlike traditional translation inhibitors that target the ribosome, RM-A disrupts protein synthesis at the aminoacylation stage. This technical guide provides an in-depth mechanistic analysis of RM-A, detailing its structural binding kinetics, its unique synergistic relationship with the Ile-AMP intermediate, and the physicochemical properties that confer its remarkable osteoclast-specific apoptotic activity[3].

Structural Basis of IleRS Inhibition

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that ensure the fidelity of translation by ligating specific amino acids to their cognate tRNAs[4]. IleRS belongs to the Class I AARS family, characterized by a Rossmann-fold catalytic domain[2]. Historically, targeting the tRNA binding site of AARSs with small molecules was considered highly challenging due to the vast, flat surface area involved in protein-RNA interactions.

Crystallographic studies of Saccharomyces cerevisiae IleRS (ScIleRS) in complex with RM-A reveal a paradigm-shifting mechanism of action: RM-A competitively occupies the vast substrate tRNA^Ile binding site of the enzyme[2].

-

tRNA Mimicry: RM-A binds within the aminoacylation pocket of the catalytic domain, partially mimicking the spatial orientation of the 3'-CCA end of tRNA^Ile[2].

-

Synergistic Binding with Ile-AMP: RM-A does not bind efficiently to the apo-enzyme. Its high-affinity binding is strictly facilitated by the presence of the intermediate product, isoleucyl-adenylate (Ile-AMP)[2]. The RM-A molecule cooperates with L-isoleucine or Ile-AMP, creating a highly stable ternary complex that sterically occludes the entry of the cognate tRNA[2].

Mechanism of Reveromycin A synergistic binding and tRNA exclusion.

Kinetic and Thermodynamic Profiling

The inhibition kinetics of RM-A demonstrate a highly specialized mechanism. Enzymatic assays confirm that RM-A acts as a competitive inhibitor with respect to tRNA^Ile, but exhibits uncompetitive or synergistic traits with respect to L-isoleucine and ATP[2]. This dual kinetic behavior ensures that RM-A traps the enzyme in a dead-end complex only after the first half-reaction (amino acid activation) has occurred.

Furthermore, structure-activity relationship (SAR) studies involving RM-A derivatives, such as Reveromycin T (RM-T), highlight the critical role of the C18 hemisuccinate moiety in balancing systemic toxicity and targeted efficacy[5].

Table 1: Comparative Bioactivity Profile of Reveromycin Variants

| Compound | Structural Feature | IleRS Inhibition Potency | Anti-Osteoclastic Activity | Anticancer Activity |

| Reveromycin A (RM-A) | Possesses C18 Hemisuccinate | Strong | Very High (pH-dependent) | Moderate (IC50 ~1.3-2.0 μg/mL) |

| Reveromycin T (RM-T) | Lacks Hemisuccinate | Very Strong | Low | High |

Data synthesized from kinetic evaluations of P450revI substrates and RM-A total synthesis studies[5][6].

Cellular Targeting: The Osteoclast Acidic Microenvironment

While IleRS is a ubiquitously expressed, essential enzyme in all eukaryotic cells, RM-A exhibits highly specific apoptotic activity in mature bone-resorbing osteoclasts in vivo[3]. This specificity is not derived from a unique osteoclast IleRS isoform, but rather from the physicochemical properties of RM-A interacting with the osteoclast's specialized microenvironment[7].

RM-A contains three carboxylic acid groups[3]. In the neutral pH of systemic circulation (pH 7.4), these groups are fully ionized, rendering the molecule highly polar and impermeable to standard cell membranes[3]. However, active osteoclasts secrete protons to create an acidic resorption pit (pH ~4.5) to dissolve bone mineral[3]. In this acidic microenvironment, the carboxylic acid moieties of RM-A become protonated, drastically increasing the molecule's lipophilicity[7]. This allows RM-A to passively diffuse across the osteoclast plasma membrane, where it binds IleRS, halts protein synthesis, and triggers cytochrome c release and caspase-3-mediated apoptosis[3].

pH-dependent cell permeability of RM-A in osteoclasts.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies outline the critical steps and the underlying causality for validating RM-A's mechanism of action.

Protocol A: In Vitro Aminoacylation Assay for Kinetic Profiling

Objective: To determine the competitive inhibition of RM-A against tRNA^Ile.

-

Enzyme Preparation: Purify recombinant eukaryotic IleRS (e.g., ScIleRS) using Ni-NTA affinity chromatography, ensuring the complete removal of endogenous copurified tRNA via high-salt washes.

-

Reaction Assembly: In a specialized buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), combine 20 nM ScIleRS, 2 mM ATP, and 20 μM L-[14C]Isoleucine.

-

Causality: Radiolabeled isoleucine provides a highly sensitive, direct readout of the aminoacylation rate, allowing for precise initial velocity (

) measurements.

-

-

Inhibitor Titration: Add RM-A at varying concentrations (0.1 μM to 10 μM) and pre-incubate for 5 minutes to allow the synergistic Ile-AMP-RM-A complex to form.

-

Substrate Variation: Initiate the reaction by adding varying concentrations of purified tRNA^Ile (0.5 μM to 10 μM).

-

Causality: Varying the tRNA concentration against fixed RM-A concentrations is mathematically required to generate Lineweaver-Burk plots. An intersection of lines on the y-axis definitively validates competitive inhibition.

-

-

Quenching and Quantification: After 5 minutes, quench the reaction with 5% cold trichloroacetic acid (TCA) to precipitate the [14C]Ile-tRNA^Ile. Filter through glass microfiber filters and quantify via liquid scintillation counting.

Protocol B: Co-Crystallization of the ScIleRS–RM-A–Ile-AMP Complex

Objective: To resolve the structural basis of RM-A binding at the atomic level.

-

Protein Complexation: Incubate 10 mg/mL purified ScIleRS with 5 mM L-isoleucine, 5 mM ATP, 10 mM MgCl2, and 2 mM RM-A for 2 hours at 4°C.

-

Causality: The inclusion of L-isoleucine and ATP allows the enzyme to generate the Ile-AMP intermediate in situ. Because RM-A binds synergistically, omitting these substrates would result in weak RM-A occupancy, yielding empty active sites and poor electron density maps[2].

-

-

Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 20% PEG 3350 and 0.2 M ammonium citrate.

-

Diffraction and Refinement: Harvest crystals, cryoprotect in 20% glycerol, and collect X-ray diffraction data. Solve the structure via molecular replacement using the apo-ScIleRS model to validate the exact steric overlap between RM-A and the tRNA^Ile binding footprint.

References

-

Chen, B., Luo, S., et al. "Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase." Nature Communications 12, 1616 (2021).[Link]

-

Woo, J. T., Kawatani, M., et al. "Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts." Proceedings of the National Academy of Sciences (PNAS) 103(12), 4729-4734 (2006).[Link]

-

Takahashi, M., et al. "Structure-Function Analyses of Cytochrome P450revI Involved in Reveromycin A Biosynthesis and Evaluation of the Biological Activity of Its Substrate, Reveromycin T." Journal of Biological Chemistry 288(1), 11-21 (2013).[Link]

-

Fremlin, L. J., et al. "Total Synthesis of (−)-Reveromycin A." Organic Letters 6(16), 2801-2804 (2004).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. Isoleucyl-tRNA Synthetase [aars.online]

- 5. Structure-Function Analyses of Cytochrome P450revI Involved in Reveromycin A Biosynthesis and Evaluation of the Biological Activity of Its Substrate, Reveromycin T - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biosynthetic Pathway of Reveromycin A in Actinacidiphila reveromycinica SN-593

The following is an in-depth technical guide on the biosynthetic pathway of Reveromycin A, structured for researchers and drug development professionals.

Executive Summary

Reveromycin A (RM-A) is a potent spiroacetal polyketide that exhibits specific inhibitory activity against eukaryotic isoleucyl-tRNA synthetase (IleRS).[1][2] Its therapeutic potential lies in its ability to induce apoptosis in osteoclasts by inhibiting protein synthesis, making it a promising lead compound for treating osteoporosis and bone metastases.

This guide delineates the molecular logic governing RM-A biosynthesis.[3] Unlike typical polyketides, RM-A biosynthesis features a rare, enzymatically controlled spiroacetalization event and the incorporation of an unusual alkylmalonyl-CoA extender unit. Understanding this pathway is critical for the rational bioengineering of RM-A derivatives with improved pharmacokinetic profiles.

Genomic Architecture: The rev Gene Cluster[4]

The biosynthetic gene cluster (rev) spans approximately 90 kb and encodes 21 open reading frames (ORFs).[4] It is organized into functional blocks responsible for polyketide assembly, precursor supply, post-PKS modification, regulation, and transport.

Cluster Organization

The cluster is flanked by regulatory and transport genes, with the massive Type I Polyketide Synthase (PKS) genes forming the core.

| Gene(s) | Function | Enzymatic Role |

| revA, revB, revC, revD | Type I Modular PKS | Assembly of the polyketide backbone (13 modules). |

| revG | Dihydroxy Ketone Synthase | Oxidation of C-19 hydroxyl to a ketone (essential for spiroacetalization). |

| revJ | Spiroacetal Synthase | Stereospecific control of spiroacetal ring formation (15S-configuration). |

| revI | Cytochrome P450 | Regio-specific hydroxylation at C-18.[2][4][5] |

| revR, revS, revT | Extender Unit Biosynthesis | Biosynthesis of succinyl-CoA-derived alkylmalonyl-CoA extender units. |

| revU | LuxR-family Regulator | Pathway-specific transcriptional activator; binds to lux-box-like sequences. |

| revN | Transporter | Putative efflux pump for self-resistance/secretion. |

Visualization of the rev Cluster

The following diagram illustrates the linear organization of the rev gene cluster.

Figure 1: Linear map of the rev gene cluster in Actinacidiphila reveromycinica SN-593. Genes are color-coded by function: PKS (Blue), Tailoring (Red), Precursor Supply (Green), Regulation/Transport (Yellow).

The Enzymatic Assembly Line

The biosynthesis of RM-A follows a strict "Assembly -> Modification -> Cyclization" logic. The process is distinguished by the enzymatic control of the spiroacetal ring, a step often spontaneous in other pathways.

Polyketide Assembly (RevA - RevD)

The carbon backbone is assembled by a Type I modular PKS system comprising 13 modules (1 loading + 12 extension).

-

Initiation: The loading module activates the starter unit (likely acetyl-CoA or propionyl-CoA).

-

Elongation:

-

Standard modules utilize malonyl-CoA and methylmalonyl-CoA.

-

Module 4 (Crucial Step): Incorporates a specific alkylmalonyl-CoA extender unit (likely butylmalonyl-CoA or similar). This step introduces the long alkyl side chain characteristic of RM-A. The supply of this unit is governed by RevR (FabH homolog), RevS (Acyl-CoA ligase), and RevT (Crotonyl-CoA reductase/carboxylase).

-

-

Termination: The full-length linear polyketide chain is released, likely via a thioesterase (TE) domain, yielding the intermediate RM-A1a .

Stereospecific Spiroacetal Formation (RevG & RevJ)

This is the defining feature of the pathway. Spontaneous spiroacetalization often yields a thermodynamic mixture of isomers. Streptomyces sp.[3][6][7][8] SN-593 employs a two-enzyme system to ensure the exclusive formation of the biologically active (15S)-isomer.

-

Oxidation (RevG): The linear precursor RM-A1a contains hydroxyl groups at C15 and C19. RevG , a dihydroxy ketone synthase (DHKS), oxidizes the C19-hydroxyl to a ketone. This creates the necessary electrophile for cyclization.

-

Cyclization (RevJ): RevJ (spiroacetal synthase) acts on the ketone intermediate. It facilitates the nucleophilic attack of the C15-hydroxyl and the C11-hydroxyl (or similar distal hydroxyl) onto the C19 ketone. RevJ acts as a chaperone/catalyst to lock the ring closure into the (15S, 19S) configuration, forming the 6,6-spiroacetal core.

Final Tailoring (RevI & Succinylation)

-

Hydroxylation (RevI): The cytochrome P450 RevI catalyzes the regio-specific hydroxylation at the C18 position.[2][4] This step is a prerequisite for the final modification.

-

Hemisuccinylation: The C18-hydroxyl group is esterified with succinate. While a specific "Rev" succinyltransferase has not been definitively isolated in all literature, the presence of the C18-OH is the "gatekeeper" step. The succinyl group is critical for the molecule's acidic nature and its accumulation in the acidic lacunae of osteoclasts.

Experimental Protocols for Pathway Validation

To ensure scientific integrity, the following protocols describe the methods used to validate these mechanisms. These are based on standard genetic manipulation of Streptomyces.

Protocol: In-Frame Deletion of revG (Spiroacetal Validation)

Objective: To confirm RevG's role in spiroacetal formation by observing the accumulation of the acyclic precursor RM-A1a.

-

Vector Construction:

-

Amplify 1-kb upstream and downstream flanking regions of revG from SN-593 genomic DNA.

-

Clone fragments into the suicide vector pKC1139 (or equivalent temperature-sensitive vector) flanking a selection marker (e.g., oriT).

-

-

Conjugation:

-

Transform the construct into methylation-deficient E. coli ET12567/pUZ8002.

-

Mix E. coli donor with Streptomyces sp. SN-593 spores (heat-shocked at 50°C for 10 min) on MS agar + MgCl2.

-

Overlay with nalidixic acid and apramycin after 16 hours.

-

-

Selection of Double Crossovers:

-

Passage exoconjugants at non-permissive temperature (37°C) to force integration.

-

Passage at permissive temperature (28°C) without antibiotic selection to allow plasmid loss (second crossover).

-

Screen for Apramycin-sensitive colonies.

-

-

Metabolite Analysis:

-

Cultivate mutant in RM-production medium (2% glucose, 1% soluble starch, 0.5% yeast extract, pH 7.0) for 4 days.

-

Extract broth with equal volume of ethyl acetate.

-

Analyze via LC-MS (C18 column, gradient acetonitrile/water + 0.1% formic acid).

-

Expected Result: Disappearance of RM-A (m/z 712) and accumulation of RM-A1a (acyclic diol, m/z ~714 or dehydrated forms).

-

Protocol: Feeding Study with Labeled Precursors

Objective: To determine the origin of the carbon backbone and extender units.

-

Culture Conditions: Inoculate SN-593 in seed medium for 48h, then transfer to production medium.

-

Pulse Feeding:

-

Add [1-13C]acetate, [1-13C]propionate, or [1-13C]succinate (final conc. 5 mM) at 24h, 36h, and 48h.

-

-

Analysis:

-

Harvest at 96h. Purify RM-A via silica gel chromatography.

-

Dissolve purified RM-A in CD3OD.

-

Acquire 13C-NMR spectrum (125 MHz).

-

Interpretation: Enriched signals indicate incorporation. Acetate labels the backbone; succinate labels the hemisuccinate moiety and potentially the alkyl side chain via the revRST pathway.

-

Pathway Logic & Signaling Visualization

The following diagram details the chemical logic and the flow of intermediates through the rev pathway enzymes.

Figure 2: The biosynthetic pathway of Reveromycin A. Note the critical role of RevG and RevJ in establishing the spiroacetal core stereochemistry.

References

-

Takahashi, S., et al. (2011).[4] "Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation."[3][6][4] Nature Chemical Biology, 7(7), 461–468.[3][6][4] [Link]

-

Panthee, S., et al. (2011).[4] "Structure-function analyses of cytochrome P450revI involved in reveromycin A biosynthesis and evaluation of the biological activity of its substrate, reveromycin T." Antimicrobial Agents and Chemotherapy, 55(11). [Link]

-

Takahashi, S., & Osada, H. (2022). "Studies on Streptomyces sp. SN-593: reveromycin biosynthesis, β-carboline biomediator activating LuxR family regulator, and construction of terpenoid biosynthetic platform." The Journal of Antibiotics, 75, 432–444. [Link]

-

Woo, J. S., et al. (2002). "Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A." Journal of Biological Chemistry, 277, 3386–3394. [Link]

-

Kito, N., et al. (2020).[7] "β-carboline chemical signals induce reveromycin production through a LuxR family regulator in Streptomyces sp.[6][7] SN-593."[2][6][7] Scientific Reports, 10, 10230.[7] [Link]

Sources

- 1. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-function analyses of cytochrome P450revI involved in reveromycin A biosynthesis and evaluation of the biological activity of its substrate, reveromycin T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-carboline chemical signals induce reveromycin production through a LuxR family regulator in Streptomyces sp. SN-593 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Reclassification of a reveromycin-producer and the proposals of Actinacidiphila reveromycinica sp. nov. and Actinacidiphila acidipaludis comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting the Acidic Niche: A Technical Guide to Reveromycin A

Executive Summary

Reveromycin A (RM-A) represents a paradigm shift in small-molecule therapeutics, utilizing a "chemical sensing" mechanism to target disease-specific microenvironments rather than just molecular receptors.[1][2][3] Isolated from Streptomyces sp.[1][3][4] SN-593, RM-A is a polyketide spiroketal that acts as a potent inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS).[1][2][3]

Its therapeutic distinctiveness lies in its acid-dependent cytotoxicity .[1][2] RM-A remains polar and membrane-impermeable in neutral physiological conditions (pH 7.[1][2][3]4) but becomes non-polar and membrane-permeable in acidic microenvironments (pH < 6.5).[1][2][3][4] This "acid-switch" allows RM-A to selectively target osteoclasts (which generate acidic resorption pits) and solid tumors exhibiting the Warburg effect, while sparing normal tissues.[1][2][3] This guide details the chemical biology, mechanism of action, and validated experimental protocols for deploying RM-A in drug discovery.

Chemical Biology & Mechanism of Action

The "Acid-Switch" Mechanism

The core of RM-A's selectivity is its ionization state.[1] The molecule contains three carboxylic acid groups attached to a spiroketal core.[5][6] These groups dictate its permeability based on the Henderson-Hasselbalch equilibrium.[1][2]

-

Neutral pH (7.4): The carboxylic acid groups are deprotonated (

).[1][2][3] The molecule is highly polar and hydrophilic, preventing passive diffusion across the lipid bilayer. It is also a substrate for efflux pumps (e.g., P-glycoprotein), ensuring low intracellular accumulation in normal cells.[1][2][3] -

Acidic pH (< 6.5): As the pH drops toward the pKa of the carboxylic groups, a significant fraction of RM-A becomes protonated (

).[1][2][3] This neutral form is lipophilic, allowing rapid passive diffusion into the cell. -

Intracellular Trapping: Once inside the neutral cytosol (pH ~7.2), RM-A deprotonates again, becoming charged and trapped ("ion trapping").[1][2][3]

Molecular Target: Isoleucyl-tRNA Synthetase (IleRS)

Upon intracellular accumulation, RM-A binds to the cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3][7] Unlike competitive inhibitors that target the ATP binding site, RM-A occupies the tRNA^{Ile} binding site .[1][2][3][5]

-

Binding Mode: RM-A mimics the 3'-end of tRNA^{Ile} and binds synergistically with L-isoleucine or the intermediate isoleucyl-adenylate.[1][2][3][5]

-

Consequence: Inhibition of IleRS prevents the aminoacylation of tRNA^{Ile}, leading to an accumulation of uncharged tRNA.[1][3] This triggers the GCN2 stress response pathway , halting protein synthesis and inducing apoptosis.

Mechanistic Visualization

The following diagram illustrates the pH-dependent entry and downstream apoptotic signaling.

Caption: Figure 1. The acid-dependent membrane permeation and intracellular trapping mechanism of Reveromycin A.

Physiological Targeting: The Osteoclast Niche

Osteoclasts are the primary physiological target for RM-A because their function depends on creating an acidic microenvironment.[5]

Mechanism of Specificity

Active osteoclasts adhere to the bone surface via a sealing zone , creating an isolated compartment (resorption pit).[1][3] They secrete protons (

-

RM-A accumulates specifically in these active osteoclasts via the sealing zone.

-

Inactive osteoclasts, precursors, and osteoblasts do not create this acidic environment and are therefore resistant to RM-A.

Data Summary: Osteoclast Selectivity

| Cell Type | Condition | RM-A Sensitivity (IC50) | Mechanism |

| Active Osteoclast | Resorbing (Acidic Pit) | ~ 10 - 100 nM | Acid-driven uptake & IleRS inhibition |

| Osteoclast Precursor | Neutral Media | > 10 µM | Exclusion due to polarity |

| Osteoblast | Neutral Media | > 10 µM | Exclusion due to polarity |

| Osteoclast Precursor | Acidified Media (pH 6.[1][2][3]0) | ~ 100 nM | Forced uptake via protonation |

Pathological Targeting: Solid Tumors[2][3]

Solid tumors, particularly those with bone metastases (e.g., Multiple Myeloma, Breast Cancer), generate acidic microenvironments due to hypoxia and the Warburg effect (lactate production).[1][2][3]

-

Tumor Acidosis: Extracellular pH in aggressive tumors often drops to 6.5–6.9.

-

Therapeutic Window: RM-A exploits this gradient.[1] While normal cells (pH 7.[1][2][3][4]4) exclude the drug, tumor cells in acidic niches absorb it.[3]

-

Synergy: RM-A has shown synergy with proteasome inhibitors (e.g., Bortezomib) in Multiple Myeloma models, as the stress of IleRS inhibition compounds proteotoxic stress.[1][2][3]

Technical Protocols

In Vitro Acid-Dependent Cytotoxicity Assay

This protocol validates the "acid-switch" mechanism.[1][2][3] It is essential to run parallel plates at pH 7.4 and pH 6.4.

Reagents:

-

Culture Media (RPMI-1640 or

-MEM).[1][2][3] -

Buffering Agents: HEPES (for pH 7.[1][2][3]4) and MES or Lactic Acid (for pH 6.0–6.5).[1][2][3]

Workflow:

-

Preparation: Seed cells at

cells/well in 96-well plates. Incubate overnight. -

Media Adjustment:

-

Treatment: Replace supernatant with pH-adjusted media containing RM-A (dose range: 10 nM to 10 µM).[1][2][3]

-

Incubation: Culture for 24–48 hours. Critical: Monitor pH color indicator; acidic media can drift.[1][3]

-

Readout: Add WST-8 reagent, incubate 1–4 hours, measure absorbance at 450 nm.

Validation Criteria:

-

Pass: IC50 at pH 6.4 is >10-fold lower (more potent) than at pH 7.4.[1][2][3]

-

Fail: No significant shift in IC50 indicates loss of acid-switch (check pH stability) or non-specific toxicity.[1][2][3]

Osteoclastogenesis Assay

Used to verify inhibition of bone resorption activity.[8][9]

-

Differentiation: Culture RAW264.7 cells or Bone Marrow Macrophages (BMMs) with RANKL (50–100 ng/mL).[1][2][3]

-

Timing: Add RM-A on Day 3 (when multinucleated cells appear).

-

Staining: Fix and stain for TRAP (Tartrate-Resistant Acid Phosphatase).[1][2][3]

-

Pit Formation (Functional): Culture cells on dentine slices or hydroxyapatite-coated plates.[1][2][3] Measure resorbed area.[3]

Experimental Workflow Diagram

Caption: Figure 2. Standardized workflow for validating pH-dependent cytotoxicity of Reveromycin A.

References

-

Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Source:[8][9][10][11][12] Proc Natl Acad Sci U S A (2006).[1][2][3] [Link]

-

Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Source: Nature Communications (2021).[1][2][3] [Link]

-

Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Source:[6] Haematologica (2021).[1][2][3] [Link][1][2][3]

-

Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Source: Nature Chemical Biology (2011).[1][2][3][11] [Link]

-

Reveromycin A-induced apoptosis in osteoclasts is not accompanied by necrosis. Source: Experimental Cell Research (2015).[1][2][3] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. PubChemLite - Reveromycin a (C36H52O11) [pubchemlite.lcsb.uni.lu]

- 3. caymanchem.com [caymanchem.com]

- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]

- 5. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight and Physicochemical Properties of Reveromycin A

Introduction

Reveromycin A is a polyketide natural product, first isolated from the actinomycete Streptomyces sp. SN-593. It belongs to a class of complex spiroketal antibiotics and has garnered significant attention within the scientific community for its diverse and potent biological activities. Reveromycin A is a selective inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. This mechanism underpins its notable anti-proliferative effects against various tumor cell lines, its potent antifungal activity, and, most distinctively, its ability to induce apoptosis specifically in osteoclasts.[1] This latter property makes it a promising candidate for therapeutic development in bone disorders characterized by excessive bone resorption, such as osteoporosis and multiple myeloma.[2][3]

For researchers, scientists, and drug development professionals, a thorough understanding of Reveromycin A's fundamental molecular and physicochemical properties is paramount. These characteristics govern its behavior in experimental systems, influence its pharmacokinetic and pharmacodynamic profiles, and dictate its formulation and delivery strategies. This guide provides a comprehensive overview of these core attributes, offering field-proven insights and detailed methodologies to empower effective research and development.

Core Molecular Attributes of Reveromycin A

The precise chemical identity of a compound is the foundation of all subsequent research. For Reveromycin A, these core attributes define its structure and mass, providing the necessary constants for quantitative analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₅₂O₁₁ | [4][5] |

| Molecular Weight | 660.8 g/mol | [4][5] |

| CAS Number | 134615-37-5 | [4][5] |

| Appearance | Tan Lyophilisate / Solid Powder | [4] |

| Purity | ≥99% (by HPLC) | [4][5] |

| Chemical Name | (2E,4S,5S,6E,8E)-10-[(2R,3S,6S,8S,9R)-9-butyl-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dien-1-yl]-9-[(3-carboxypropanoyl)oxy]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |

| SMILES | CCCC[C@]1(CC[C@]2(CC/C=C/C(O)=O">C@@HO2)O[C@H]1/C=C/C(/C)=C/C(O)=O)OC(=O)CCC(O)=O | |

| InChIKey | ZESGNAJSBDILTB-OXVOKJAASA-N |

Physicochemical Properties: Solubility, Stability, and the Critical Role of pH

The physicochemical properties of Reveromycin A are not merely data points; they are critical determinants of its biological activity and experimental utility.

| Property | Description | Source(s) |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol, and Methanol. | [4][5] |

| Storage & Stability | Store as a lyophilisate at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for extended periods, though shelf life is ≥360 days if stored properly. | [4] |

| Predicted Lipophilicity (XLogP3-AA) | 4.4 |

The "Acid-Seeking" Nature of Reveromycin A: A Mechanistic Insight

A defining feature of Reveromycin A is its pH-dependent activity, which stems from the presence of three carboxylic acid moieties in its structure.[2] This property is central to its selective targeting of osteoclasts. Osteoclasts create a highly acidic microenvironment (pH ~4-5) at the bone resorption site by secreting protons.[2]

In a neutral pH environment (e.g., pH 7.4), the carboxylic acid groups of Reveromycin A are deprotonated and ionized, rendering the molecule polar and largely cell-impermeable. However, in the acidic milieu created by osteoclasts, the excess protons suppress this ionization. The molecule becomes protonated, less polar, and can more readily permeate the cell membrane.[1][2] This "acid-seeking" mechanism concentrates the compound within its target cells, leading to the specific induction of apoptosis through the inhibition of protein synthesis.[2] This explains why its antifungal activity is also significantly more potent at acidic pH.[5]

Caption: pH-dependent cellular uptake mechanism of Reveromycin A.

Experimental Methodologies and Protocols

To ensure reproducibility and accuracy in research, standardized protocols are essential. The following sections detail key experimental workflows for handling and evaluating Reveromycin A.

Protocol 1: Preparation of Stock Solutions

Causality: The poor aqueous solubility of Reveromycin A necessitates the use of an organic solvent to create a concentrated stock solution. DMSO is the most common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations (<0.5% v/v). This protocol ensures the compound is fully solubilized before dilution into aqueous experimental buffers, preventing precipitation and ensuring accurate final concentrations.

Methodology:

-

Aseptic Technique: Work in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of stock solutions intended for cell-based assays.

-

Weighing: Accurately weigh a precise amount of Reveromycin A lyophilisate (e.g., 1 mg) using a calibrated analytical balance.

-

Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for 1 mg of Reveromycin A, MW 660.8, add 151.3 µL of DMSO to create a 10 mM stock).

-

Solubilization: Vortex the solution vigorously until the lyophilisate is completely dissolved. Gentle warming in a 37°C water bath can assist, but avoid overheating. Visually inspect for any remaining particulate matter.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound over time.

-

Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Causality: The mechanism of action of Reveromycin A is the inhibition of IleRS. A Thermal Shift Assay (also known as Differential Scanning Fluorimetry) can be used to validate the binding of a small molecule to its protein target. The principle is that ligand binding typically stabilizes the protein's tertiary structure, resulting in an increase in its melting temperature (Tm).[4] This assay provides direct evidence of target engagement.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified IleRS protein in a suitable buffer (e.g., HEPES or PBS).

-

Prepare a series of dilutions of Reveromycin A from the DMSO stock solution.

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.

-

-

Assay Plate Setup: In a 96-well PCR plate, set up reactions containing the IleRS protein at a fixed concentration, the fluorescent dye, and varying concentrations of Reveromycin A. Include a "no ligand" control (protein + dye + DMSO).

-

Instrumentation: Place the plate in a real-time PCR instrument.

-

Thermal Denaturation: Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence at each temperature increment.

-

Data Analysis: As the protein unfolds, it exposes hydrophobic cores, which the dye binds to, causing an increase in fluorescence. Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition, the Tm, is calculated for each condition. A significant positive shift in the Tm in the presence of Reveromycin A compared to the DMSO control indicates stabilizing binding to IleRS.

Caption: Workflow for a Thermal Shift Assay to assess Reveromycin A binding.

Protocol 3: pH-Dependent Cell Viability Assay

Causality: To experimentally validate the acid-seeking nature of Reveromycin A, a cell viability assay can be performed under different pH conditions. This protocol is designed to demonstrate that the cytotoxic/pro-apoptotic effects of Reveromycin A are significantly enhanced in an acidic environment, mimicking the tumor or bone resorption microenvironment.[2]

Methodology:

-

Cell Seeding: Seed target cells (e.g., osteoclasts or a relevant cancer cell line) in 96-well plates and allow them to adhere overnight.

-

Media Preparation: Prepare two sets of complete culture media: one at standard physiological pH (~7.4) and another adjusted to an acidic pH (e.g., 6.4-6.8) using lactic acid or by buffering appropriately.[2]

-

Compound Treatment: Prepare serial dilutions of Reveromycin A in both the pH 7.4 and pH 6.4 media. Remove the old media from the cells and add the media containing the different concentrations of Reveromycin A. Include vehicle controls (DMSO) for both pH conditions.

-

Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as a WST-8 or MTT assay. This involves adding the reagent to each well, incubating for 1-4 hours, and then reading the absorbance on a plate reader.

-

Data Analysis: Normalize the absorbance readings to the vehicle control for each pH condition. Plot cell viability (%) versus Reveromycin A concentration for both pH 7.4 and pH 6.4 curves. A significant leftward shift of the dose-response curve at pH 6.4 indicates increased potency in acidic conditions.

Conclusion

Reveromycin A is a structurally complex and biologically potent molecule whose efficacy is deeply intertwined with its physicochemical properties. Its molecular weight of 660.8 g/mol and well-defined chemical formula provide the basis for all quantitative work. Its solubility profile dictates its handling in the laboratory, while its stability under proper storage ensures experimental integrity.

Most critically, the presence of three carboxylic acid groups imparts a unique "acid-seeking" characteristic, making its cellular permeability and biological activity exquisitely sensitive to the pH of the microenvironment. This property is the cornerstone of its selective action against osteoclasts and its potential as a targeted therapeutic for bone diseases and certain cancers. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively harness the capabilities of Reveromycin A and advance its journey from a fascinating natural product to a potential clinical solution.

References

-

Amano, S., Shimizu, S., Yoshihama, M., & Isono, K. (1992). Reveromycins, new inhibitors of eukaryotic cell growth. I. Producing organism, fermentation, isolation and physico-chemical properties. The Journal of Antibiotics, 45(9), 1409–1413. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9939559, Reveromycin a. [Online] Available at: [Link]

-

Miyanaga, S., et al. (2021). Biosynthesis of reveromycin derivatives by altering the regioselectivity of cytochrome P450revI. RSC Chemical Biology, 2(4), 1136-1142. [Online] Available at: [Link]

-

Zhang, Z., et al. (2021). Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Communications Biology, 4(1), 329. [Online] Available at: [Link]

-

Watanabe, K., et al. (2021). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Haematologica, 106(4), 1172–1177. [Online] Available at: [Link]

-

Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Proceedings of the National Academy of Sciences of the United States of America, 103(12), 4729–4734. [Online] Available at: [Link]

-

European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). ChEMBL: Compound: REVEROMYCIN A (CHEMBL332724). [Online] Available at: [Link]

-

Takahashi, H., et al. (1992). Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities. The Journal of Antibiotics, 45(9), 1414-1419. [Online] Available at: [Link]

-

Watanabe, K., et al. (2021). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Haematologica, 106(4), 1172-1177. [Online] Available at: [Link]

-

Shimizu, T., et al. (2011). Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Nature Chemical Biology, 7(8), 524–530. [Online] Available at: [Link]

-

Demeke, D., et al. (2000). Enantioselective synthesis of the[6][6] spiroketal core of reveromycin A. Organic Letters, 2(2), 207-210. [Online] Available at: [Link]

-

Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. PubMed, [Online] Available at: [Link]

Sources

- 1. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: The Discovery and Mechanism of Reveromycin A

From Soil Ecology to Signal Transduction: A Case Study in Natural Product Screening

Executive Summary

Reveromycin A (RM-A) represents a paradigm shift in natural product discovery, marking the transition from classical antibiotic screening to targeted signal transduction inhibition. Originally isolated from Streptomyces sp.[1][2] SN-593 (reclassified as Actinacidiphila reveromycinica) in a screen for Epidermal Growth Factor (EGF) antagonists, RM-A was later identified as a potent, pH-selective inhibitor of isoleucyl-tRNA synthetase (IleRS). This guide details the technical history of its discovery, the logic behind the screening protocols, its complex polyketide biosynthesis, and its structural mechanism of action.

Part 1: The Discovery Context & Screening Logic

The Rationale: Targeting Signal Transduction

In the early 1990s, the RIKEN Antibiotics Laboratory sought to move beyond bactericidal agents. The hypothesis was that small molecules capable of interrupting eukaryotic growth factor signaling could serve as antitumor agents. The target was the Epidermal Growth Factor (EGF) receptor pathway, a key driver in epithelial malignancies.

The Screening System: Differential Growth Inhibition

The discovery relied on a differential bioassay designed to filter out non-specific cytotoxins (general poisons) from specific signal transduction inhibitors.

The Protocol:

-

Cell Line: Balb/MK (Mouse epidermal keratinocytes). These cells are strictly dependent on EGF for proliferation.

-

Control: Balb/MK cells infected with Moloney murine sarcoma virus (Mo-MSV). These transformants grow independently of EGF.

-

The Logic: A "hit" is defined as a compound that inhibits the growth of the EGF-dependent parental line but fails to inhibit the EGF-independent transformants. This proves the compound targets the EGF signaling cascade rather than general cellular machinery (e.g., DNA replication).

DOT Diagram 1: The Differential Screening Workflow

Caption: The differential screening logic used to isolate Reveromycin A, distinguishing specific signaling inhibitors from general cytotoxins.

The Producing Organism

The active compound was isolated from a soil sample collected in Japan. The producing strain, SN-593, was originally classified as Streptomyces reveromyceticus.

-

Taxonomic Update: Recent genomic and chemotaxonomic analyses (16S rRNA, DNA-DNA hybridization) have reclassified the strain as Actinacidiphila reveromycinica [1].[2]

-

Unique Feature: The strain thrives in acidic environments, which correlates with the acidic stability of the RM-A molecule.

Part 2: Isolation & Structural Elucidation

Purification Protocol

RM-A is an acidic compound containing three carboxylic acid groups. This physicochemical property dictates the purification strategy.

Step-by-Step Isolation:

-

Fermentation: Cultivation of strain SN-593 in production medium for 72-96 hours.

-

Extraction: The culture broth is adjusted to pH 2.0 (protonating the carboxyl groups to increase organic solubility) and extracted with ethyl acetate.

-

Solvent Partitioning: The organic layer is back-extracted into alkaline water (pH 8.0), then re-extracted into ethyl acetate at acidic pH. This "pH swing" removes neutral lipids and basic impurities.

-

Chromatography: Final purification via silica gel chromatography and C18 Reverse-Phase HPLC.

Physicochemical Properties

RM-A is a polyketide characterized by a unique 6,6-spiroacetal ring system and two succinic acid ester moieties.

Table 1: Physicochemical Profile of Reveromycin A

| Property | Description | Significance |

| Molecular Formula | C36H52O11 | High oxygen content due to carboxyl/hydroxyl groups. |

| Core Structure | 6,6-Spiroacetal | Rigid scaffold essential for binding target proteins. |

| Functional Groups | 3 x Carboxylic Acids (C1, C5', C18-hemisuccinate) | Determines pH-dependent cell permeability. |

| Solubility | Soluble in MeOH, DMSO; Insoluble in water (low pH) | Lipophilic in acidic environments (protonated form). |

| UV Spectrum | λmax 238 nm, 260 nm | Conjugated diene system. |

Part 3: Biosynthetic Pathway[3]

The biosynthesis of RM-A is a masterpiece of modular polyketide synthase (PKS) engineering, involving unusual extender units and a dedicated spiroacetal cyclase.

The PKS Assembly Line

The gene cluster spans approximately 90 kb and encodes Type I PKS modules.

-

Initiation: Uses a CoA primer.

-

Elongation: Utilizes malonyl-CoA and methylmalonyl-CoA.[3]

-

Unusual Extender: Incorporation of succinyl-CoA derivatives contributes to the terminal carboxylic acid moieties.

Key Enzymatic Steps

-

RevG & RevJ (Spiroacetal Formation): Unlike spontaneous cyclization often seen in polyketides, RM-A spiroacetal formation is enzymatic. RevG (dihydroxy ketone synthase) and RevJ (spiroacetal synthase) orchestrate the stereospecific formation of the spiro-ring system [2].[4][5]

-

Post-PKS Modification: Hydroxylation and succinylation occur to finalize the structure.

DOT Diagram 2: Biosynthetic Logic of Reveromycin A

Caption: The enzymatic pathway highlighting the critical roles of RevG and RevJ in forming the stereospecific spiroacetal core.

Part 4: Mechanism of Action (The Pivot)

While discovered as an EGF inhibitor, the true utility of RM-A emerged through subsequent target identification. It is now recognized as a potent inhibitor of Isoleucyl-tRNA Synthetase (IleRS) , with a unique selectivity for osteoclasts due to its chemical structure.[6]

Target Identification: IleRS

RM-A inhibits protein synthesis by targeting IleRS, the enzyme responsible for charging tRNA(Ile) with isoleucine.

-

Structural Mimicry: X-ray crystallography reveals that RM-A mimics the structure of isoleucyl-adenylate (Ile-AMP) , the intermediate formed during the aminoacylation reaction [3].[6][7]

-

Binding Mode: RM-A occupies the tRNA binding site of the Rossmann-fold catalytic domain.[6][8][9] It acts as a dual-site inhibitor, competing with tRNA while stabilizing the binding of L-isoleucine [4].[6]

The "Acidic Trap" Hypothesis (Osteoclast Selectivity)

RM-A is highly toxic to osteoclasts (bone-resorbing cells) but relatively non-toxic to other cell types. This selectivity is driven by the pH microenvironment.

-

Extracellular Environment: At neutral pH (7.4), RM-A is fully ionized (tricarboxylate anion) and cannot cross the cell membrane.

-

Osteoclast Environment: Osteoclasts generate an acidic microenvironment (pH ~4.0) via proton pumps to resorb bone.

-

Protonation & Entry: In this acidic lacuna, RM-A becomes protonated (neutral), allowing it to permeate the osteoclast membrane.

-

Intracellular Trapping: Once inside the neutral cytosol, RM-A re-ionizes, becoming trapped and inhibiting cytosolic IleRS, leading to apoptosis [5].

DOT Diagram 3: Mechanism of Action & pH Selectivity

Caption: The "Acidic Trap" mechanism explaining why RM-A selectively kills osteoclasts while sparing other tissues.

References

-

Reclassification of a reveromycin-producer and the proposals of Actinacidiphila reveromycinica sp. nov. Source: PubMed / Bioscience, Biotechnology, and Biochemistry URL:[Link]

-

Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation. Source: Nature Chemical Biology URL:[4][7][Link]

-

Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Source: Nature Communications URL:[7][9][Link]

-

Reveromycins, new inhibitors of eukaryotic cell growth.[10][11] I. Producing organism, fermentation, isolation and physico-chemical properties. Source:[11] The Journal of Antibiotics URL:[12][Link]

-

Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Source:[4][5][13] Proceedings of the National Academy of Sciences (PNAS) URL:[Link]13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reclassification of a reveromycin-producer and the proposals of Actinacidiphila reveromycinica sp. nov. and Actinacidiphila acidipaludis comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reveromycins, new inhibitors of eukaryotic cell growth. III. Structures of reveromycins A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reveromycins, new inhibitors of eukaryotic cell growth. I. Producing organism, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical and biological studies of reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Reveromycin A Binding Site on IleRS Enzyme

Executive Summary

Reveromycin A (RM-A) represents a paradigm shift in small-molecule inhibition of aminoacyl-tRNA synthetases (aaRS). Unlike traditional aaRS inhibitors that target the ATP or amino acid binding pockets (often suffering from selectivity issues due to conservation across the proteome), RM-A exploits a unique tRNA-mimicry mechanism .

This guide details the structural interaction between RM-A and eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS).[1][2][3] It elucidates how RM-A occupies the tRNA^{Ile} binding site within the Rossmann-fold catalytic domain, acting synergistically with the intermediate isoleucyl-adenylate (Ile-AMP).[1][3] Furthermore, it explores the "acid-seeking" pharmacokinetic profile that grants RM-A exceptional specificity for osteoclasts, positioning it as a high-precision tool for treating osteoporosis and multiple myeloma.

Structural Biology of the RM-A/IleRS Complex[1]

The Target: Eukaryotic Cytoplasmic IleRS

The primary target of RM-A is the eukaryotic cytoplasmic IleRS.[1][2][3] This enzyme belongs to Class I aminoacyl-tRNA synthetases , characterized by a Rossmann-fold catalytic domain (alternating

The Binding Site: A tRNA Mimic

Recent X-ray crystallography studies (e.g., Chen et al., 2021) have resolved the co-crystal structure of Saccharomyces cerevisiae IleRS (ScIleRS) in complex with RM-A.[2][3]

-

Locus of Binding: RM-A does not bind to the amino acid pocket or the ATP pocket in isolation. Instead, it occupies the vast tRNA^{Ile} binding cleft .

-

Mechanism of Recognition: RM-A mimics the 3'-end (acceptor stem) of tRNA^{Ile}. Its polyketide spiroacetal core and carboxylic acid side chains interact with residues that normally stabilize the tRNA backbone.

-

Synergistic Stabilization: The binding is strictly dependent on the presence of the reaction intermediate, isoleucyl-adenylate (Ile-AMP) (or its non-hydrolyzable analogue, Ile-AMS). RM-A "locks" the enzyme in a conformation that holds the intermediate but prevents the transfer of isoleucine to the tRNA.

Key Residues and Mutation Hotspots

Genetic mapping in yeast has identified critical residues governing this interaction:

-

N660 (Asparagine 660): Located near the KMSKS consensus sequence (a mobile loop essential for catalysis).

-

Resistance Mechanism: The mutation N660D (Asparagine to Aspartate) confers high-level resistance to RM-A. The introduction of a negative charge (Aspartate) likely creates electrostatic repulsion with the carboxylic acid moieties of RM-A, destabilizing its binding without abolishing the enzyme's ability to bind the natural tRNA substrate.

Mechanism of Action: The "Acid-Seeking" Strategy

RM-A is a chemical biology masterpiece due to its dual-selectivity: molecular selectivity for the IleRS tRNA site and cellular selectivity for acidic microenvironments.

pH-Dependent Cellular Entry

RM-A contains three carboxylic acid groups (

-

Neutral pH (7.4): RM-A is poly-anionic and highly polar. It cannot cross the plasma membrane of normal tissue cells.

-

Acidic pH (< 5.5): In the resorption lacunae of osteoclasts (or tumor microenvironments), the carboxylic groups become protonated (uncharged). RM-A becomes lipophilic, passively diffusing across the cell membrane.

-

Cytoplasmic Trapping: Once inside the cytoplasm (pH ~7.2), RM-A deprotonates, becoming ionic again. It is trapped intracellularly, where it accumulates to high concentrations and inhibits IleRS.

Visualization of Signaling & Mechanism

Caption: The "Acid-Seeking" mechanism of Reveromycin A, detailing pH-dependent entry and competitive inhibition of tRNA(Ile).

Experimental Validation Protocols

To validate RM-A binding and efficacy, researchers must employ rigorous biochemical and structural assays.

Protocol A: In Vitro Aminoacylation Kinetic Assay

Objective: Determine the Mode of Inhibition (Competitive vs. Non-competitive) regarding tRNA.

Reagents:

-

Purified Recombinant ScIleRS (50 nM final).

-

L-[

C]Isoleucine. -

Total yeast tRNA (or transcribed tRNA^{Ile}).

-

RM-A (varying concentrations: 0, 10, 50, 100 nM).

Workflow:

-

Pre-incubation: Incubate ScIleRS with RM-A and ATP/L-Isoleucine for 10 minutes at 25°C. Rationale: Allows formation of the Ile-AMP intermediate, which facilitates RM-A binding.

-

Initiation: Add tRNA to start the reaction.

-

Sampling: At defined intervals (e.g., 1, 2, 4, 8 min), quench aliquots on Whatman 3MM filter paper soaked in 5% TCA.

-

Wash & Count: Wash filters with 5% TCA (3x) and Ethanol (1x). Dry and quantify radioactivity via liquid scintillation counting.

-

Data Analysis: Plot Lineweaver-Burk double reciprocal plots (

vs-

Expected Result: Intersecting lines on the Y-axis indicate Competitive Inhibition with respect to tRNA.

-

Protocol B: Crystallization of the Ternary Complex

Objective: Structural resolution of the RM-A binding pose.

Workflow:

-

Complex Formation: Mix purified IleRS (10 mg/mL) with L-Isoleucine (5 mM), ATP (5 mM), and RM-A (1 mM). Add MgCl

(10 mM).-

Note: The presence of ATP and Ile generates Ile-AMP in situ.

-

-

Screening: Use hanging drop vapor diffusion.

-

Reservoir: 15-25% PEG 3350, 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris (pH 6.5).

-

-

Optimization: Micro-seed with native IleRS crystals if nucleation is slow.

-

Diffraction: Flash-freeze in liquid nitrogen using glycerol (20%) as a cryoprotectant. Collect data at a synchrotron source (resolution target < 2.5 Å).

Data Summary: Comparative Inhibition Profile

| Inhibitor | Target Site | Mechanism | Selectivity |

| Reveromycin A | tRNA Binding Cleft | Competitive (vs tRNA) ; Synergistic with Ile-AMP | High (Eukaryotic IleRS + Acidic Cells) |

| Mupirocin | Amino Acid Pocket | Competitive (vs Ile); Mimics Ile-AMP | Bacterial IleRS (High), Eukaryotic (Low) |

| Borrelidin | Amino Acid Pocket | Non-competitive (vs Thr); Allosteric | Threonyl-tRNA Synthetase (Toxic) |

Therapeutic Implications

Osteoporosis & Bone Metastasis

Osteoclasts create an acidic microenvironment to dissolve bone mineral.[4][5] RM-A selectively enters these cells, inhibiting IleRS.[1][2][3][4]

-

Outcome: Specific apoptosis of active osteoclasts without affecting osteoblasts (bone formers) or other systemic tissues.

-

Clinical Relevance: Prevents bone loss in ovariectomized mice and reduces tumor burden in multiple myeloma (where tumor cells stimulate osteoclasts).

Drug Development Insight

The discovery that the Rossmann-fold tRNA binding site is druggable by a small molecule (RM-A) opens new avenues for rational drug design.[1][3] It suggests that the large, solvent-exposed tRNA interfaces of aaRSs can be targeted to overcome resistance to classical active-site inhibitors.

References

-

Chen, B., et al. (2021).[1][6] Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase.[1][2] Nature Communications, 12, 1348. [Link]

-

Miyamoto, Y., et al. (2002).[1] Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A.[1][7] Journal of Biological Chemistry, 277(32), 28810-28814.[8] [Link]

-

Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts.[9] Proceedings of the National Academy of Sciences, 103(12), 4729-4734. [Link]

-

Watanabe, K., et al. (2021).[6] Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma.[4][6] Haematologica, 106(4), 1172-1177.[6] [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. | Haematologica [haematologica.org]

- 5. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Saccharomyces cerevisiae Isoleucyl-tRNA Synthetase as a Target of the G1-specific Inhibitor Reveromycin A | Scilit [scilit.com]

- 9. Reveromycin A biosynthesis uses RevG and RevJ for stereospecific spiroacetal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Reveromycin A for Multiple Myeloma: A Technical Guide

Executive Summary: The "Acid-Seeking" Paradigm

Reveromycin A (RM-A) represents a paradigm shift in targeting the multiple myeloma (MM) niche. Unlike conventional chemotherapeutics that rely on rapid division or specific surface antigens, RM-A exploits a fundamental physicochemical property of the tumor microenvironment: acidosis .

MM is unique among hematologic malignancies because of its symbiotic relationship with the bone marrow stroma, specifically osteoclasts. This interaction creates a "vicious cycle" of tumor expansion and bone destruction, characterized by a highly acidic microenvironment (pH ~6.4–6.8) due to the Warburg effect (lactate production) and osteoclastic proton secretion.[1][2]

RM-A is a polyketide spiroacetal that functions as a pH-dependent "Trojan Horse." It remains polar and inert in neutral tissues (sparing healthy organs) but becomes non-polar and membrane-permeable in acidic environments. Once intracellular, it potently inhibits isoleucyl-tRNA synthetase (IleRS) , halting protein synthesis and inducing apoptosis.[2] This guide details the mechanistic basis, therapeutic data, and experimental protocols for validating RM-A in MM research.

Mechanism of Action: pH-Gated IleRS Inhibition

The Chemical Trigger

RM-A contains three carboxylic acid groups with distinct pKa values. In physiological pH (7.4), these groups are deprotonated, rendering the molecule highly polar and membrane-impermeable.

-

Acidic Shift (pH < 7.0): In the tumor/osteoclast microenvironment, protonation of these carboxyl groups increases lipophilicity.

-

Translocation: The protonated form passively diffuses across the plasma membrane.

-

Intracellular Trapping: Upon entering the relatively neutral cytoplasm (pH ~7.2), RM-A re-ionizes, becoming trapped intracellularly where it accumulates to cytotoxic levels.

The Molecular Target: IleRS

Once inside, RM-A acts as a competitive inhibitor of eukaryotic isoleucyl-tRNA synthetase (IleRS).[3]

-

Consequence: This prevents the charging of tRNA with isoleucine, stalling ribosomal translation.

-

Signaling Cascade: The accumulation of uncharged tRNAs triggers the Amino Acid Starvation Response, leading to a reduction in Sp1 transcription factor levels, activation of Caspase-8 and Caspase-9, and subsequent apoptosis.

Visualization: The Acid-Gated Pathway

Caption: Figure 1: The pH-dependent cellular uptake and downstream apoptotic cascade of Reveromycin A.

Therapeutic Efficacy: Dual Targeting

RM-A is unique because it simultaneously targets the tumor seed (MM cells) and the soil (Osteoclasts).

Data Summary: Neutral vs. Acidic Efficacy

The following table summarizes the differential cytotoxicity of RM-A observed in preclinical studies (e.g., INA-6 and RPMI8226 cell lines).

| Parameter | Physiological Condition (pH 7.4) | Tumor/Bone Microenvironment (pH 6.4) | Impact |

| RM-A Uptake | Negligible | High (Accumulation) | >10-fold increase in intracellular conc. |

| MM Cell Viability | >90% survival (at 1 µM) | <20% survival (at 1 µM) | Acid-dependent cytotoxicity |

| Osteoclast Activity | Minimal inhibition | Complete resorption arrest | Prevents bone lysis |

| Bortezomib Synergy | N/A | Synergistic | Enhanced apoptosis in combination |

The Vicious Cycle Disruption

MM cells stimulate osteoclasts via RANKL.[1] Activated osteoclasts secrete protons (H+) and proteases, releasing growth factors (TGF-β, IGF-1) from the bone matrix that fuel MM growth.

-

RM-A Effect: By killing osteoclasts, RM-A stops the release of bone-derived growth factors. By killing MM cells in the acidic niche, it reduces the tumor burden.

Experimental Protocols

To validate RM-A activity, researchers must replicate the acidic microenvironment in vitro and the bone-tumor interaction in vivo.

Protocol A: pH-Adjusted Cytotoxicity Assay

Standard media (pH 7.4) will yield false negatives. You must acidify the media to mimic the tumor niche.

-

Reagent Preparation:

-

Dissolve RM-A in DMSO to a stock concentration of 10 mM.

-

Prepare culture media (e.g., RPMI-1640 + 10% FBS).

-

-

pH Adjustment (Critical Step):

-

Split media into two aliquots.

-

Control Media: Adjust to pH 7.4 using NaOH/HCl.

-

Acidic Media: Adjust to pH 6.4 using Lactic Acid (preferred over HCl to mimic Warburg effect physiology).

-

Note: Filter sterilize (0.22 µm) after pH adjustment.

-

-

Seeding:

-

Seed MM cells (e.g., MM.1S, INA-6) at

cells/mL in 96-well plates.

-

-

Treatment:

-

Readout:

-

Assess viability using WST-8 or CellTiter-Glo.

-

Validation: Expect minimal death at pH 7.4 and dose-dependent lethality at pH 6.4.

-

Protocol B: The SCID-rab Mouse Model

This model is essential for testing RM-A because it provides the rabbit bone marrow microenvironment necessary for osteoclast-MM interactions.

-

Bone Implantation:

-

Implant rabbit femoral bone chips subcutaneously into SCID mice.[2]

-

Allow 4 weeks for vascularization.

-

-

Tumor Inoculation:

-

Inject luciferase-labeled MM cells (e.g., INA-6) directly into the implanted bone marrow cavity.

-

-

Treatment Regimen:

-

Start treatment when soluble IL-6 receptor (sIL-6R) or M-protein is detectable in serum (approx. 4 weeks post-inoculation).

-

Dosage: RM-A 4 mg/kg, intraperitoneally (i.p.), twice daily.[2]

-

Duration: 2–4 weeks.

-

-

Analysis:

-

Tumor Burden: Bioluminescence imaging and serum sIL-6R/M-protein levels.

-

Bone Health: Micro-CT analysis of the rabbit bone implant (measure Bone Volume/Total Volume).

-

Histology: TRAP staining to quantify osteoclast numbers on the bone surface.

-

Visualization: SCID-rab Workflow

Caption: Figure 2: Experimental workflow for the SCID-rab Multiple Myeloma model.

Safety & Selectivity

The clinical viability of RM-A rests on its safety profile.

-

Normal Tissue Sparing: Healthy tissues (heart, liver, lung) maintain a neutral extracellular pH (~7.4). In these conditions, RM-A remains ionized and cannot penetrate cells, resulting in a wide therapeutic window.

-

Bone Specificity: The only normal physiological niche with significant acidity is the osteoclastic resorption pit (lacunae), making RM-A naturally targeted to bone-resorbing cells.

References

-

Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma. Source:[1][8][9][10] Haematologica (2021) URL:[8][Link][10]

-

Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase. Source: Nature Communications (2021) URL:[3][4][Link]

-

Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts. Source:[1][6][7][11][12] Proceedings of the National Academy of Sciences (PNAS) (2006) URL:[Link]

-

The Acidic Microenvironment: Is It a Phenotype of All Cancers? A Focus on Multiple Myeloma. Source: MDPI Cancers (2020) URL:[Link]

Sources

- 1. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. haematologica.org [haematologica.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Inhibitory mechanism of reveromycin A at the tRNA binding site of a class I synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reveromycin A-Induced Apoptosis in Osteoclasts Is Not Accompanied by Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. haematologica.org [haematologica.org]

- 10. Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

Methodological & Application

Application Note: Optimized Dissolution and Handling of Reveromycin A for Cell Culture Assays

Abstract & Introduction

Reveromycin A (RM-A) is a specialized polyketide antibiotic with a unique mechanism of action that targets isoleucyl-tRNA synthetase (IleRS).[1][2][3][4] Unlike broad-spectrum antibiotics, RM-A exhibits pH-dependent cellular uptake, making it highly selective for cells in acidic microenvironments, such as active osteoclasts and certain solid tumors.[1][2][4]

This guide provides a rigorous protocol for solubilizing RM-A to ensure experimental reproducibility. It addresses the compound's physicochemical properties—specifically its three carboxylic acid moieties—which dictate its solubility profile and biological activity. Failure to account for these factors can lead to precipitation in aqueous media or loss of potency due to pH mismatch.

Physicochemical Properties & Solubility Profile[1][2][4][5][6][7][8]

Understanding the chemical nature of RM-A is prerequisite to proper handling.[4] It is an acidic, hydrophobic molecule.

| Property | Specification | Experimental Implication |

| Molecular Formula | C₃₆H₅₂O₁₁ | Large, complex spiroketal structure.[1][2][4] |

| Molecular Weight | ~660.8 g/mol | Used for molarity calculations. |

| Acidity | 3 Carboxylic Acid Groups | Critical: High polarity at neutral pH (7.[1]4) prevents membrane permeability.[1][2] Protonation at acidic pH (<6.[1][2]5) increases hydrophobicity and uptake.[1] |

| Solubility (Primary) | DMSO, Ethanol (100%) | Soluble > 10 mg/mL.[1][2][4] Preferred solvent is DMSO. |

| Solubility (Aqueous) | Poor | Precipitates immediately in water or PBS without organic co-solvent.[1][2] |

| Appearance | White to pale yellow powder | Lyophilized solid. |

Storage & Stability Guidelines

To maintain the integrity of Reveromycin A, adhere to the following stability protocols.

-

Powder Storage: Store at -20°C in a desiccated environment. Protect from light.[5][6]

-

Stock Solution Stability:

-

DMSO stock solutions (e.g., 10 mM) are stable at -20°C for up to 3 months .[1][2][4]

-

Avoid Freeze-Thaw Cycles: Aliquot stock solutions immediately after preparation. Repeated freeze-thaw cycles can cause degradation or undetected precipitation.[1][2][4]

-

Container: Use high-quality polypropylene or glass vials. Avoid polystyrene, which can be attacked by high-concentration DMSO.[1][2][4]

-

Protocol: Preparation of Stock and Working Solutions

Phase A: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Solvent: 100% DMSO (Sterile, Cell Culture Grade)[1][2][4]

-

Calculate Mass/Volume:

-

Dissolution:

-

Add the calculated volume of sterile DMSO to the vial containing the powder.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Ensure the solution is completely clear. If particles remain, sonicate in a water bath at room temperature for 2 minutes.

-

-

Aliquot: Dispense into 20–50 µL aliquots in sterile microcentrifuge tubes.

-

Storage: Store immediately at -20°C.

Phase B: Preparation of Working Solutions (For Cell Treatment)

Diluent: Complete Cell Culture Media (e.g.,

Critical Warning: Do not dilute the DMSO stock directly into a large volume of saline or PBS, as this often causes immediate precipitation ("shocking" the compound). Dilute directly into serum-containing media, where proteins (like albumin) can help solubilize the hydrophobic drug.[1][2][4]

Dilution Scheme (Example for 10 mL Assay Volume):

| Final Assay Conc. | Dilution Factor | Preparation Step | Final DMSO % |

| 10 µM | 1:1000 | Add 10 µL of 10 mM Stock to 10 mL Media | 0.1% |

| 1 µM | 1:10,000 | Intermediate Step: Dilute 10 mM Stock 1:10 in DMSO to make 1 mM. Then add 10 µL of 1 mM to 10 mL Media. | 0.1% |

| 0.1 µM | 1:100,000 | Intermediate Step: Dilute 1 mM Stock 1:10 in DMSO to make 0.1 mM. Then add 10 µL of 0.1 mM to 10 mL Media. | 0.1% |

| Vehicle Control | N/A | Add 10 µL of 100% DMSO to 10 mL Media | 0.1% |

Experimental Application: The pH Factor

Mechanism-Based Dosing Strategy

Reveromycin A's activity is mechanistically linked to pH.[1][2][4] In neutral media (pH 7.4), the three carboxylic acid groups are deprotonated (charged), preventing the molecule from crossing the cell membrane.[1] In acidic environments (pH < 6.5), these groups become protonated (neutral), allowing the molecule to enter the cell and inhibit IleRS.[1][2]

-

Osteoclast Assays: Standard culture conditions are usually sufficient because active osteoclasts create a local acidic microenvironment (lacunae) where the drug becomes active.[1]

-

Tumor Cell Assays (e.g., Myeloma): You may observe no cytotoxicity at pH 7.[1][2][7]4. To validate activity, you must compare viability in standard media (pH 7.4) vs. acidic media (pH 6.4–6.8).[1][2]

Workflow Visualization

The following diagram illustrates the preparation workflow and the biological logic.

Caption: Workflow for RM-A preparation and the critical role of pH in cellular uptake and efficacy.[1][2][4]

Troubleshooting & FAQ

Q: My stock solution precipitated upon adding water. Can I save it?

-

A: Likely not. RM-A is highly hydrophobic.[1][2][4] If you added water directly to the stock, re-dissolving it is difficult. It is best to discard and start fresh, ensuring you dilute from DMSO into media, not water.

Q: I see no effect on my cancer cell line at 10 µM.

-

A: Check the pH of your media.[7][8] RM-A is an "acid-seeking" agent.[1][2][4] If your culture media is well-buffered at pH 7.4, the drug cannot enter the cells. Try adjusting the media pH to 6.5 using lactic acid or MES buffer to mimic the tumor microenvironment, as described in literature [2].

Q: Can I use Ethanol instead of DMSO?

-

A: Yes, RM-A is soluble in ethanol.[1][2][4][9] However, ethanol evaporates more readily than DMSO, which can alter the concentration of your stock solution over time. DMSO is preferred for long-term storage (-20°C).[1][2][4]

References

-

Woo, J. T., et al. (2006). Reveromycin A, an agent for osteoporosis, inhibits bone resorption by inducing apoptosis specifically in osteoclasts.[9][10][11] Proceedings of the National Academy of Sciences, 103(12), 4729-4734.[1][2][9] [1][2][4]

-

Muguruma, H., et al. (2012). Reveromycin A, a novel acid-seeking agent, ameliorates bone destruction and tumor growth in multiple myeloma.[1] Journal of Biological Chemistry, 287, 26922-26930.[1][4]

-

Takahashi, H., et al. (1992). Reveromycins, new inhibitors of eukaryotic cell growth.[1] I. Taxonomy, fermentation, isolation and physico-chemical properties.[1][4] The Journal of Antibiotics, 45(9), 1409-1413.[1][2][4]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. xcessbio.com [xcessbio.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Reveromycin E | C38H56O11 | CID 52914813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 6. gmpinsiders.com [gmpinsiders.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]